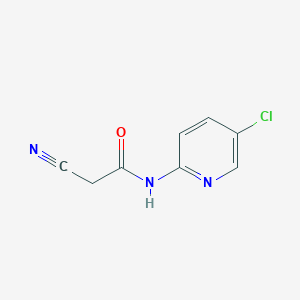

N-(5-chloropyridin-2-yl)-2-cyanoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-1-2-7(11-5-6)12-8(13)3-4-10/h1-2,5H,3H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDCRQBKUTUWRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 5 Chloropyridin 2 Yl 2 Cyanoacetamide

Historical Development of Synthesis Routes for N-(5-chloropyridin-2-yl)-2-cyanoacetamide

The synthesis of N-aryl and N-heteroaryl cyanoacetamides is a well-established field in organic synthesis. researchgate.nettubitak.gov.tr Historically, the preparation of these compounds, including this compound, has relied on the direct condensation of an amine with a cyanoacetic acid derivative. researchgate.net The foundational routes involve the reaction of 2-amino-5-chloropyridine (B124133) with reagents like ethyl cyanoacetate (B8463686) or cyanoacetic acid itself, often requiring thermal conditions or the use of basic catalysts to facilitate the reaction. tubitak.gov.tr

The development of synthetic routes for the key precursor, 2-amino-5-chloropyridine, has also been a significant area of research. Early methods involved the chlorination of 2-aminopyridine (B139424) in less selective conditions, which often resulted in mixtures of mono- and di-chlorinated products and required challenging purification steps. google.com For instance, a 1961 method using 20% aqueous sulfuric acid produced the desired monochloro product in only a 54% yield, with significant formation of 2-amino-3,5-dichloropyridine (B145740). google.com A later method in 1964, using concentrated hydrochloric acid and an oxidizing agent, improved yields to around 70%. google.com These early routes laid the groundwork for more refined and selective industrial processes.

Conventional Synthesis Protocols for this compound

Conventional synthesis of this compound is dominated by cyanoacetylation reactions, which are a cornerstone for creating the N-substituted cyanoacetamide structure.

The primary method for forming this compound is the cyanoacetylation of 2-amino-5-chloropyridine. This reaction involves the formation of an amide bond between the amino group of the pyridine (B92270) ring and the carbonyl group of a cyanoacetyl moiety. Several reagents can be employed for this transformation, with the most common being ethyl cyanoacetate and cyanoacetic acid. researchgate.nettubitak.gov.tr

The reaction with ethyl cyanoacetate typically involves heating the two reactants, often in the presence of a base or simply by heating them together at elevated temperatures (e.g., 150 °C), which drives the reaction by eliminating ethanol. tubitak.gov.tr Another approach is the use of cyanoacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the amide bond formation by activating the carboxylic acid. tubitak.gov.tr A simple and effective synthesis involves the direct reaction of 2-amino-5-chloropyridine with ethyl cyanoacetate to yield the desired product. researchgate.net

Cyanoacetamides are recognized as polyfunctional compounds with both nucleophilic (at the NH and CH2 groups) and electrophilic (at the carbonyl and cyano carbons) sites. tubitak.gov.tr This reactivity makes them valuable intermediates in the synthesis of various heterocyclic systems. researchgate.netekb.egresearchgate.net

The efficiency and selectivity of the cyanoacetylation reaction are highly dependent on the chosen conditions and catalysts.

Catalysts: Basic catalysts are frequently employed to deprotonate the amine or facilitate the nucleophilic attack. Common choices include sodium ethoxide, triethylamine, pyridine, and N-methylmorpholine. tubitak.gov.trgoogle.com For reactions involving cyanoacetic acid, coupling agents like dicyclohexylcarbodiimide (DCC) are used in conjunction with catalysts like 4-N,N-dimethylaminopyridine (DMAP). tubitak.gov.tr In some cases, acyl halides such as phosphorus oxychloride or thionyl chloride can be used to activate the cyanoacetic source. google.com

Solvents: The choice of solvent can influence reaction rates and yields. Solvents range from polar aprotic solvents like dimethylformamide (DMF) to less polar options like toluene (B28343) or even solvent-free conditions for thermal condensations. tubitak.gov.trtdcommons.org

Temperature: Reaction temperatures can vary significantly, from low temperatures (-50°C to 20°C) when using highly reactive acyl halides to elevated temperatures (80-150°C) for thermal condensations or reactions with less reactive esters. tubitak.gov.trgoogle.comtdcommons.org

The table below summarizes various catalytic systems and conditions used in the synthesis of N-substituted cyanoacetamides.

| Catalyst System | Reagents | Solvent | Temperature | Notes |

| Sodium Ethoxide | Amine + Ethyl Cyanoacetate | Ethanol | Reflux | A common method for base-catalyzed condensation. tubitak.gov.tr |

| DCC / DMAP | Amine + Cyanoacetic Acid | DMF | Room Temp | Effective for coupling acids and amines under mild conditions. tubitak.gov.tr |

| Phosphorus Oxychloride / Pyridine | Cyanoacetamide + Formamide Derivative | - | -10°C | Used in Vilsmeier-Haack type reactions to form intermediates. google.com |

| Thermal (no catalyst) | Amine + Ethyl Cyanoacetate | None | 150°C | A straightforward method, though it may require higher temperatures. tubitak.gov.tr |

| Piperidine | Aldehyde + Cyanoacetamide | Ethanol | Reflux | Used in Knoevenagel condensations to form unsaturated derivatives. google.com |

Emerging and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, which advocate for waste prevention, energy efficiency, and the use of safer solvents, new methods for synthesizing cyanoacetamides are being explored. medmedchem.com

One significant development is the use of microwave irradiation. tubitak.gov.trnih.gov Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. For example, the reaction of p-anisidine (B42471) with ethyl cyanoacetate in trichlorobenzene under microwave irradiation was completed with a 90% yield in a significantly shorter time. tubitak.gov.tr Another green approach involves the use of ammonium (B1175870) acetate (B1210297) as a catalyst in modified Knoevenagel reactions, which can be performed under microwave conditions, sometimes even in the absence of a solvent. nih.gov

Furthermore, the development of biocatalytic methods using enzymes like lipases, which can function in non-aqueous media, represents a promising frontier for the synthesis of amides under environmentally benign conditions. medmedchem.com While specific applications to this compound are not yet widely reported, these enzyme-based strategies are gaining traction in pharmaceutical manufacturing for their high selectivity and mild reaction conditions. medmedchem.com

Comparison and Evaluation of Synthetic Efficiencies and Selectivities

The table below compares different methods for the synthesis of the precursor, 2-amino-5-chloropyridine.

| Method | Chlorinating Agent | Solvent/Medium | Yield | Purity | Selectivity Notes | Reference |

| Oxidative Chlorination | NaClO / HCl | Water | 72% | Not specified | Mild conditions, avoids direct use of chlorine gas. google.com | google.com |

| Chlorination in Strong Acid | Chlorine | Acetic Acid / HCl | 69.4% | 96.4% | High selectivity for mono-chlorination by protonating the reactant. google.com | google.com |

| Photocatalytic Chlorination | Chlorine / Bromine (cat.) | Acetone | 90.0% | 99.6% | Uses blue LED light; high purity and yield. patsnap.com | patsnap.com |

| Photocatalytic Chlorination | Chlorine / Bromine (cat.) | Acetonitrile (B52724) | 99.4% | 99.4% | Excellent yield and purity. patsnap.com | patsnap.com |

| Photocatalytic Chlorination | Chlorine / Bromine (cat.) | Dichloromethane | 95.6% | 99.6% | High yield and purity in a different solvent system. patsnap.com | patsnap.com |

As shown, modern methods like photocatalytic chlorination offer significantly improved yields and purity for the precursor compared to older protocols. The subsequent cyanoacetylation step generally proceeds in good to excellent yields, often exceeding 80-90%, especially when optimized conditions are used. tubitak.gov.tr

Scale-Up Considerations and Industrial Synthesis of this compound Precursors

The industrial synthesis of this compound is heavily influenced by the robust and scalable production of its key precursor, 2-amino-5-chloropyridine. google.comchemicalbook.com The main challenge in the synthesis of this precursor is achieving selective mono-chlorination of 2-aminopyridine while minimizing the formation of the 2-amino-3,5-dichloropyridine byproduct. google.com

Industrial processes have been developed to address this selectivity issue. One patented process involves reacting 2-aminopyridine with a chlorinating agent in a strongly acidic medium with a Hammett acidity function less than -3.5. google.com This high acidity ensures efficient protonation of the 2-aminopyridine, which deactivates the ring towards electrophilic substitution, thereby favoring mono-chlorination at the 5-position. google.com This method allows for yields around 70% with minimal byproduct formation. google.com

Another innovative and scalable method involves the use of inexpensive sodium hypochlorite (B82951) (NaClO) and hydrochloric acid as the chlorinating system. google.com This process offers the advantages of milder reaction conditions, enhanced safety by avoiding the direct handling of chlorine gas, and the potential for utilizing waste streams, thus reducing costs. google.com

When scaling up the final cyanoacetylation step, considerations include:

Heat Management: The reaction can be exothermic, requiring careful temperature control in large reactors.

Reagent Addition: Controlled addition of reagents is crucial to maintain temperature and prevent side reactions.

Product Isolation: Efficient filtration and washing protocols are needed to isolate the final product with high purity. Toluene is often used in work-up procedures for washing and co-distillation. tdcommons.org

Process Safety: Avoiding hazardous reagents like chlorine gas where possible, as in the NaClO-based method, is a key consideration for industrial safety and environmental impact. google.com

Chemical Transformations and Derivative Synthesis from N 5 Chloropyridin 2 Yl 2 Cyanoacetamide

Utilization of N-(5-chloropyridin-2-yl)-2-cyanoacetamide as a Versatile Synthetic Precursor

This compound is a valuable and versatile precursor in the field of organic synthesis. researchgate.netresearchgate.net Its structure, which incorporates a cyano group, an active methylene (B1212753) group, and an amide linkage attached to a chloropyridine ring, provides multiple reactive sites for building more complex molecular architectures. researchgate.netresearchgate.net This versatility allows for its use in the synthesis of a wide array of heterocyclic systems, including those with fused rings. researchgate.netresearchgate.net The reactivity of the cyanoacetamide moiety makes it a key starting material for constructing various five- and six-membered heterocyclic rings. researchgate.net

The synthetic utility of this compound is highlighted by its employment in the preparation of biologically significant heterocyclic hybrids. researchgate.net The strategic placement of the chloro and cyanoacetamido groups on the pyridine (B92270) ring facilitates a variety of cyclization and condensation reactions, leading to the formation of diverse and complex molecular scaffolds. researchgate.net

Synthesis of Heterocyclic Hybrids Incorporating the this compound Moiety

The this compound moiety is a key building block for the synthesis of various heterocyclic hybrids. researchgate.net Its unique chemical structure allows for its incorporation into a range of heterocyclic systems, leading to the development of novel compounds with diverse properties. researchgate.net

Formation of Chloropyridinyl-Pyridone Derivatives

The reaction of this compound with various reagents can lead to the formation of chloropyridinyl-pyridone derivatives. researchgate.net These reactions often involve the active methylene group of the cyanoacetamide, which can participate in cyclization reactions to form the pyridone ring. researchgate.netarkat-usa.org For instance, the reaction with acetylacetone (B45752) can yield pyridone derivatives. nih.gov

Cyclization Reactions to Chloropyridinyl-Pyrazole Systems

This compound is a valuable precursor for the synthesis of chloropyridinyl-pyrazole systems. researchgate.net The synthesis of these pyrazole (B372694) derivatives often involves the reaction of the cyanoacetamide with hydrazine (B178648) derivatives or other reagents that can facilitate the formation of the pyrazole ring. researchgate.netresearchgate.net One common method involves the reaction of this compound with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate enamine, which is then cyclized with hydrazine hydrate (B1144303) to yield N-(5-chloropyridin-2-yl)-5-amino-1H-pyrazole-4-carboxamides. researchgate.net

Table 1: Synthesis of Chloropyridinyl-Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | N,N-dimethylformamide dimethyl acetal, then Hydrazine Hydrate | N-(5-chloropyridin-2-yl)-5-amino-1H-pyrazole-4-carboxamide | researchgate.net |

Derivatization to Chloropyridinyl-Thiazole and Chloropyridinyl-Thiophene Structures

The versatility of this compound extends to the synthesis of chloropyridinyl-thiazole and chloropyridinyl-thiophene structures. researchgate.net The formation of the thiazole (B1198619) ring can be achieved through reactions involving elemental sulfur and a suitable isothiocyanate. researchgate.netnih.gov For the synthesis of thiophene (B33073) derivatives, the reaction of the cyanoacetamide with elemental sulfur and a compound containing an active methylene group, such as malononitrile (B47326), is a common strategy. researchgate.netnih.gov

One specific example involves the reaction of this compound with phenyl isothiocyanate and elemental sulfur, which results in the formation of a thiazole derivative. researchgate.net Similarly, reacting it with malononitrile in the presence of elemental sulfur leads to the corresponding thiophene hybrid. researchgate.net

Knoevenagel Condensation Reactions of this compound

This compound readily undergoes Knoevenagel condensation, a nucleophilic addition of its active hydrogen compound to a carbonyl group, followed by dehydration. researchgate.netwikipedia.org This reaction is a cornerstone in carbon-carbon bond formation and is particularly useful for synthesizing α,β-unsaturated compounds. wikipedia.org The active methylene group in this compound, flanked by the electron-withdrawing cyano and carbonyl groups, is sufficiently acidic to be deprotonated by a weak base, such as piperidine, which then acts as a nucleophile. researchgate.netwikipedia.org

Synthesis of 3-Aryl-N-(5-chloropyridin-2-yl)-2-cyano-acrylamides

A significant application of the Knoevenagel condensation involving this compound is the synthesis of 3-Aryl-N-(5-chloropyridin-2-yl)-2-cyano-acrylamides. researchgate.net This is achieved by reacting the cyanoacetamide with various aromatic aldehydes in the presence of a basic catalyst like piperidine. researchgate.net The reaction proceeds through the formation of an α,β-unsaturated ketone, which is a conjugated enone. wikipedia.org

Table 2: Examples of Synthesized 3-Aryl-N-(5-chloropyridin-2-yl)-2-cyano-acrylamides

| Aromatic Aldehyde | Product | Reference |

| Benzaldehyde | N-(5-chloropyridin-2-yl)-2-cyano-3-phenylacrylamide | researchgate.net |

| 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-2-cyanoacrylamide | researchgate.net |

| 4-Methoxybenzaldehyde | N-(5-chloropyridin-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide | researchgate.net |

This reaction highlights the utility of this compound as a versatile building block in constructing more complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net

Reaction with Aromatic Aldehydes for Acrylamide (B121943) Derivatives

The reaction of this compound with aromatic aldehydes proceeds via a Knoevenagel condensation. This reaction involves the active methylene group (the CH₂ group flanked by the cyano and carbonyl groups) of the cyanoacetamide and the carbonyl group of the aldehyde. The condensation is typically catalyzed by a weak base, such as piperidine, and results in the formation of an α,β-unsaturated acrylamide derivative. mdpi.com

The general mechanism involves the deprotonation of the active methylene group by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final acrylamide product. The reaction is driven by the formation of a conjugated system, which lends stability to the product.

Microwave-assisted synthesis has also been employed for the efficient and environmentally friendly production of α,β-unsaturated compounds from cyanoacetamide and various aromatic aldehydes, using sodium acetate (B1210297) as a catalyst. researchgate.net While this specific method has not been documented for this compound, it represents a viable synthetic strategy.

The following table illustrates the expected products from the reaction of this compound with various aromatic aldehydes, based on established reactivity patterns of similar cyanoacetamides. mdpi.com

| Aromatic Aldehyde | Catalyst | Product Name |

| Benzaldehyde | Piperidine | N-(5-chloropyridin-2-yl)-2-cyano-3-phenylacrylamide |

| 4-Methoxybenzaldehyde | Piperidine | N-(5-chloropyridin-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide |

| 4-Nitrobenzaldehyde | Piperidine | N-(5-chloropyridin-2-yl)-2-cyano-3-(4-nitrophenyl)acrylamide |

Further Functionalization and Complex Molecular Architectures derived from this compound

The inherent reactivity of this compound makes it a valuable building block for the synthesis of more elaborate molecular structures, including various heterocyclic systems. Cyanoacetamides, in general, are recognized as versatile precursors for pharmacologically active compounds. researchgate.net

The active methylene and amide functionalities within the molecule serve as key reaction points for constructing larger scaffolds. For instance, cyanoacetamide derivatives can be used to synthesize a range of heterocyclic compounds such as pyridines, thiazoles, and pyrimidines. ekb.eg

A notable example of the construction of a complex molecule is the synthesis of N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide. In this multi-step process, a related benzamide (B126) derivative is coupled with other intermediates to form the final, more complex product. tdcommons.org

Furthermore, the acrylamide derivatives formed from the reaction with aldehydes can themselves be further functionalized. The 2-cyanoacrylamide moiety is a key component in the design of specific enzyme inhibitors, such as those targeting transforming growth factor beta-activated kinase 1 (TAK1). nih.gov In these complex structures, the cyanoacrylamide group can participate in reversible covalent bonding with target proteins. nih.gov

The versatility of the cyanoacetamide core is highlighted by its use in synthesizing a variety of heterocyclic systems through reactions with different reagents. ekb.eg

| Reagent | Resulting Heterocyclic System |

| Sodium Nitrite/Acetic Acid | Hydroxyimino derivative |

| Malononitrile/Piperidine | Dihydropyridine derivative |

| Phenyl isothiocyanate | Thiazole derivative |

Chemo- and Regioselectivity in Transformations involving this compound

The concept of chemo- and regioselectivity is crucial when considering the reactions of multifunctional compounds like this compound. This molecule possesses multiple reactive sites: two nucleophilic centers (the active methylene group and the amide nitrogen) and two electrophilic centers (the carbonyl carbon and the cyano carbon). ekb.eg The outcome of a reaction is therefore dependent on which of these sites preferentially reacts with a given reagent.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the Knoevenagel condensation with aromatic aldehydes, the reaction is highly chemoselective, with the active methylene group being significantly more reactive than the amide nitrogen under basic conditions. mdpi.com

Regioselectivity pertains to the preferential formation of one constitutional isomer over another in a reaction that can lead to different positional outcomes. This is particularly relevant in cyclization reactions where this compound reacts with bidentate reagents to form heterocyclic rings. The choice of reactants and reaction conditions can direct the cyclization to proceed via a specific pathway, leading to the desired regioisomer.

For example, in the synthesis of pyrazole derivatives from related cyanoacetamides, the reaction with phenyl isothiocyanate followed by treatment with hydrazine hydrate proceeds with a high degree of regioselectivity to yield a specific pyrazole carboxamide. researchgate.net The initial reaction occurs at the active methylene group, and the subsequent cyclization with hydrazine involves the cyano group and the newly formed thioamide functionality. researchgate.net

Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), can be used to understand and predict the chemo- and regioselectivity of cycloaddition reactions involving similar structures. ias.ac.in These studies analyze the electronic properties of the reactants to determine the most favorable reaction pathway. ias.ac.in The ability to control the chemo- and regioselectivity of transformations involving this compound is paramount for its effective use in the targeted synthesis of complex organic molecules. nih.gov

Spectroscopic and Analytical Characterization of N 5 Chloropyridin 2 Yl 2 Cyanoacetamide and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy plays a pivotal role in elucidating the molecular structure of N-(5-chloropyridin-2-yl)-2-cyanoacetamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The chemical shifts of the carbon atoms in the pyridine (B92270) ring are influenced by the electronegativity of the nitrogen atom and the chlorine substituent. c13nmr.at The carbons of the cyano and amide groups also have characteristic chemical shift ranges. rsc.orgorganicchemistrydata.org

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H | 7.5 - 8.5 | 110 - 150 |

| CH₂ | 3.5 - 4.5 | 20 - 30 |

| NH | 9.0 - 11.0 | - |

| C=O | - | 160 - 170 |

| C≡N | - | 115 - 125 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. pressbooks.pubopenstax.org The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C≡N, and C-Cl functional groups.

The N-H stretching vibration of the secondary amide typically appears in the region of 3300-3500 cm⁻¹. openstax.org The carbonyl (C=O) stretching vibration of the amide is a strong and sharp peak, usually found between 1670 and 1780 cm⁻¹. openstax.org The cyano group (C≡N) exhibits a characteristic absorption in the range of 2210-2260 cm⁻¹. The presence of a C-Cl bond would result in absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. libretexts.orglibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H (Amide) | 3300 - 3500 | Medium-Strong |

| C=O (Amide) | 1670 - 1780 | Strong |

| C≡N (Nitrile) | 2210 - 2260 | Medium |

| C-Cl | 600 - 800 | Medium-Strong |

Source: General IR spectroscopy correlation tables. openstax.orglibretexts.orglibretexts.org

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. The molecular weight of N-(5-chloropyridin-2-yl)acetamide is 170.6 g/mol . calpaclab.com

In an MS experiment, this compound would be ionized, and the resulting molecular ion peak would confirm its molecular weight. The molecule would also undergo fragmentation, and the analysis of these fragment ions can provide valuable structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. chromatographyonline.com This technique is particularly useful for the analysis of complex mixtures and for the sensitive detection of compounds in various matrices. chromatographyonline.com

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating components of a mixture and for determining the purity and concentration of a substance. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of pharmaceutical compounds. ijprs.com

Developing a robust HPLC method is crucial for the quality control of this compound. This involves optimizing several parameters to achieve good separation and quantification.

A reversed-phase HPLC (RP-HPLC) method would likely be suitable for this compound. analchemres.org The selection of the stationary phase (e.g., a C18 column), the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with a buffer), the flow rate, and the detection wavelength are critical for a successful separation. nih.govjaptronline.comdergipark.org.tr For instance, a C18 column with a mobile phase of water (pH adjusted to 3 with orthophosphoric acid) and methanol (50:50 v/v) at a flow rate of 0.7 mL/min has been used for the separation of a related compound, 5-amino-2-chloropyridine. nih.gov UV detection is commonly employed, and the optimal wavelength would be determined by analyzing the UV spectrum of the compound. nih.gov

Table 3: Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 2.7 µm) |

| Mobile Phase | Acetonitrile/Methanol and Water with buffer |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 5 - 20 µL |

Source: General HPLC method development principles. nih.govjaptronline.comdergipark.org.tr

In some cases, derivatization may be necessary to improve the detection of a compound in HPLC, especially when dealing with low concentrations or compounds that lack a strong chromophore. nih.gov This involves chemically modifying the analyte to produce a derivative with more favorable properties for detection, such as enhanced UV absorbance or fluorescence.

For cyanoacetamide-containing compounds, derivatization with reagents like 2-hydroxyacetophenone (B1195853) has been shown to produce highly fluorescent derivatives, significantly increasing the sensitivity of the HPLC method. nih.gov The reaction conditions, including temperature, time, and pH, must be carefully optimized to ensure complete and reproducible derivatization. nih.gov This approach allows for the determination of trace amounts of the analyte in various samples. nih.gov

X-ray Diffraction Studies for Solid-State Structure Confirmation

Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for confirming the compound's constitution and understanding its solid-state behavior.

For heterocyclic compounds, XRD analysis reveals the planarity of ring systems, the conformation of substituent groups, and the nature of non-covalent interactions like hydrogen bonds that stabilize the crystal packing. nih.gov For instance, in a study of a related heterocyclic amide, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, XRD analysis confirmed the molecular structure and showed that the crystal packing was stabilized by C–H···N and N–H···N hydrogen bonds. nih.gov The analysis identified the compound as crystallizing in a monoclinic space group (P21/c) with four molecules per unit cell. nih.gov Similarly, XRD has been used to characterize complex chloropyridine derivatives, providing definitive structural proof. tdcommons.org

While this compound is a key intermediate in the synthesis of various biologically active molecules, specific crystallographic data for the compound itself are not prominently available in the surveyed literature. researchgate.net However, an XRD study would yield the critical parameters listed in the illustrative table below, providing absolute confirmation of its solid-state structure.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for this compound. This table is representative of the data that would be obtained from a single-crystal X-ray diffraction analysis. Specific values are pending experimental investigation.

| Parameter | Example Value |

| Empirical formula | C₈H₆ClN₃O |

| Formula weight | 195.61 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | [Value] |

| Final R indices [I > 2σ(I)] | R₁ = [Value], wR₂ = [Value] |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like chlorine and sulfur) in a sample. This method serves to validate the empirical formula of a newly synthesized compound by comparing the experimentally determined elemental composition with the theoretically calculated values. A close correlation between the found and calculated percentages provides strong evidence for the compound's purity and confirms that the correct molecular formula has been achieved.

For this compound, with a molecular formula of C₈H₆ClN₃O, the theoretical elemental composition can be calculated precisely. Experimental values obtained from combustion analysis must fall within a narrow margin of these theoretical values (typically ±0.4%) to be considered acceptable. This analysis is routinely presented in studies of novel heterocyclic compounds to support their structural characterization. nih.govekb.eg

Table 2: Elemental Analysis Data for this compound (C₈H₆ClN₃O).

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 49.12 | [Experimental Value] |

| Hydrogen (H) | 3.09 | [Experimental Value] |

| Chlorine (Cl) | 18.12 | [Experimental Value] |

| Nitrogen (N) | 21.48 | [Experimental Value] |

| Oxygen (O) | 8.18 | [Experimental Value] |

Method Validation and Analytical Quality Control for this compound

To ensure the quality, reliability, and consistency of analytical data for this compound, any quantitative method must be rigorously validated. youtube.com High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of cyanoacetamide and chloropyridine derivatives. nih.govresearchgate.netgoogle.com Method validation is performed according to international guidelines, such as those from the International Conference on Harmonisation (ICH), and involves evaluating several key parameters. daneshyari.com

Specificity/Selectivity : The method must be able to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. youtube.com

Linearity : Linearity demonstrates that the analytical results are directly proportional to the concentration of the analyte in the sample over a specified range. youtube.com For a related cyanoacetamide derivative, linearity was established in ranges such as 1.1–2000 µg/L. nih.gov

Accuracy : Accuracy is determined by measuring the closeness of the experimental results to the true value. It is often evaluated by spiking a blank matrix with a known quantity of the analyte and calculating the percent recovery. youtube.com For methods analyzing 2-chloropyridine (B119429) and 2-cyanoacetamide (B1669375), accuracy values have been reported in the range of 96.3% to 108.23%. nih.govresearchgate.net

Precision : This parameter measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision) : Analysis conducted over a short interval under the same conditions.

Intermediate Precision (Inter-day precision) : Analysis conducted within the same laboratory but on different days or with different analysts or equipment. youtube.com Precision studies for related compounds have reported RSD values of ≤4.8%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. youtube.com These are often estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). youtube.com

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. unm.edu

Table 3: Summary of Analytical Method Validation Parameters.

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to differentiate and quantify the analyte among other components. | Peak purity index > 0.99; baseline resolution from other peaks. |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Closeness of results to the true value. | Recovery typically between 98.0% and 102.0%. |

| Precision (RSD) | Agreement among a series of measurements. | RSD ≤ 2%. |

| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio ≥ 3:1. |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio ≥ 10:1. |

| Robustness | Insensitivity to small changes in method parameters. | RSD of results should remain within acceptable limits. |

Computational Chemistry and Cheminformatics Studies of N 5 Chloropyridin 2 Yl 2 Cyanoacetamide

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

DFT calculations serve as a powerful tool to elucidate the intrinsic electronic and structural characteristics of N-(5-chloropyridin-2-yl)-2-cyanoacetamide. These computational methods offer a quantum mechanical lens to view the molecule's behavior.

Geometrical Optimization and Vibrational Analysis

The process of geometrical optimization, often performed using methods like B3LYP with a suitable basis set, determines the most stable three-dimensional conformation of the molecule. This foundational step is crucial for the accuracy of subsequent calculations. researchgate.netnih.gov

Vibrational analysis, following optimization, calculates the frequencies of the molecule's vibrational modes. nih.gov This analysis is instrumental in interpreting experimental spectroscopic data, such as that from Fourier-transform infrared (FTIR) and Raman spectroscopy. researchgate.netresearchgate.net For instance, characteristic vibrational modes for the cyano (C≡N) and amide (C=O) groups can be precisely assigned. The NH stretching vibrations are typically observed in the range of 3300–3500 cm⁻¹, while C-N stretching vibrations are expected between 1266 and 1386 cm⁻¹. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov

A larger HOMO-LUMO gap suggests higher stability and lower reactivity. The energies of these orbitals also indicate the molecule's electron-donating (HOMO) and electron-accepting (LUMO) capabilities. This information is vital for understanding how this compound might interact with biological targets. researchgate.net

Table 1: Key Quantum Chemical Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability |

| Chemical Softness (S) | Reciprocal of chemical hardness | A higher value indicates greater reactivity |

| Electronegativity (χ) | Power of an atom to attract electrons | Influences bond polarity and interactions |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in understanding the potential biological activity of compounds like this compound by simulating their interaction with specific protein binding sites. nih.govijsrst.com

Protein-Ligand Interaction Profiling

This process involves identifying and characterizing the non-covalent interactions between the ligand and the amino acid residues of the protein's binding pocket. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the protein-ligand complex. nih.gov For example, the nitrogen atoms in the pyridine (B92270) ring and the cyano and amide groups of this compound could act as hydrogen bond acceptors, while the chloropyridin-yl ring can engage in hydrophobic interactions.

Binding Affinity Predictions for this compound Derivatives

Molecular docking programs calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. scielo.org.mx Lower binding energy values typically indicate a more stable protein-ligand complex. By systematically modifying the structure of this compound and docking the derivatives, researchers can predict which modifications are likely to enhance binding affinity to a particular target. scielo.org.mx This in-silico screening helps prioritize the synthesis of new compounds with potentially improved biological activity.

Table 2: Illustrative Molecular Docking Results

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound A | Protein X | -8.5 | TYR22, LYS45, ASP101 |

| Compound B | Protein X | -7.9 | TYR22, GLU88, ILE102 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling approaches that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are valuable tools in drug discovery for predicting the activity or properties of unsynthesized compounds. researchgate.netresearchgate.net

The process involves generating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, such as its topology, electronic properties, and hydrophobicity. Statistical methods, like multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity or property. researchgate.netnih.gov For this compound and its analogs, a QSAR model could predict their potential efficacy as, for example, enzyme inhibitors, while a QSPR model could predict properties like lipophilicity (logP). researchgate.netnih.gov The predictive power of these models is essential for guiding the design of new derivatives with desired characteristics. researchgate.net

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| N-(5-chloropyridin-2-yl)acetamide |

| 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid |

| 2-(5-Chloropyridin-2-yl)-2-cyanoacetic acid |

Development of Predictive Models for Biological Activity

Information regarding the development of specific predictive models for the biological activity of this compound is not available in the reviewed literature. While this compound may have been included in broader studies, dedicated research outlining the generation and validation of such models for this specific molecule has not been identified.

Application of 3D-QSAR Techniques (CoMFA, CoMSIA)

There are no specific studies found that detail the application of 3D-QSAR techniques, such as CoMFA or CoMSIA, to this compound. These analyses require a dataset of structurally related compounds with corresponding biological activity data, which has not been published with a specific focus on this compound.

In Silico Prediction of Molecular Descriptors and Biological Profiles

A specific, comprehensive in silico prediction of the full range of molecular descriptors and a detailed biological profile for this compound is not present in the accessible literature. While basic properties can be calculated using standard software, a deep analysis correlating these descriptors to a predicted biological profile has not been a subject of dedicated study.

Structure Activity Relationship Sar Investigations of N 5 Chloropyridin 2 Yl 2 Cyanoacetamide Derivatives

Correlating Structural Modifications with Biological Potency

The biological activity of derivatives based on the N-(5-chloropyridin-2-yl)-2-cyanoacetamide scaffold is highly dependent on their structural modifications. Research has shown that altering various parts of the molecule can lead to significant changes in potency across different biological targets, including antibacterial, antioxidant, and enzyme inhibition activities.

For instance, in the pursuit of new antibacterial and antioxidant agents, this compound was used as a key intermediate for the synthesis of various heterocyclic hybrids. The subsequent evaluation of these derivatives demonstrated a clear link between their structure and biological efficacy. One of the most potent compounds to emerge from this line of research was 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide. This derivative exhibited exceptional antibacterial activity, with inhibition percentages of 92.3% against Escherichia coli and 100% against Staphylococcus aureus. researchgate.net It also displayed significant antioxidant activity. researchgate.net The introduction of a second chlorine atom on the pyridine (B92270) ring and the formation of a substituted pyrazole (B372694) ring system were critical to this enhanced potency.

In a different therapeutic area, derivatives were developed as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a target for cancer and inflammatory diseases. nih.govresearchgate.net In this context, the 2-cyanoacetamide (B1669375) moiety was incorporated into a larger, more complex imidazopyridine structure. The goal was to create reversible covalent inhibitors. nih.gov A derivative featuring a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide group demonstrated potent TAK1 inhibitory activity, with an IC50 value of 27 nM. nih.govresearchgate.net This highlights how modifications extending from the cyanoacetamide portion of the scaffold can dramatically influence biological potency against specific enzymes.

The following table summarizes the biological potency of selected derivatives, illustrating the impact of structural changes.

| Compound Name | Modification from Core Scaffold | Biological Activity | Potency |

| 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide | Addition of a second chlorine to the pyridine ring; cyclization to form a pyrazole ring. | Antibacterial (E. coli) | 92.3% Inhibition researchgate.net |

| 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide | Addition of a second chlorine to the pyridine ring; cyclization to form a pyrazole ring. | Antibacterial (S. aureus) | 100% Inhibition researchgate.net |

| 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide | Addition of a second chlorine to the pyridine ring; cyclization to form a pyrazole ring. | Antioxidant | 87.8% Inhibition researchgate.net |

| (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(6-methylpyridin-2-yl)acrylamide | Extended with an imidazopyridine and a substituted acrylamide (B121943) moiety. | TAK1 Inhibition | IC50: 27 nM nih.govresearchgate.net |

Identification of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore model outlines the essential molecular features necessary for biological activity. For derivatives of this compound, key pharmacophoric features can be identified that contribute to their interaction with biological targets.

The core scaffold itself contains several important features:

The 5-chloropyridin-2-yl group: This unit acts as a crucial recognition element. The pyridine nitrogen can form hydrogen bonds, as seen in the predicted binding mode of related TAK1 inhibitors where it interacts with the amino acid residue D175 in the kinase hinge region. researchgate.net The chlorine atom provides a specific electronic and steric profile that influences binding affinity.

The acetamide (B32628) linkage (-NH-C=O): This linker region is vital for maintaining the correct orientation of the molecule within a binding site. The amide N-H and carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively, which can anchor the molecule to its target protein.

The 2-cyano group (-CN): The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. In the context of TAK1 inhibitors, the cyano group is part of a 2-cyanoacrylamide moiety, which is designed to form a reversible covalent bond with cysteine residues in the target protein. nih.gov This demonstrates that the cyano group is not just a passive feature but can be an active participant in the mechanism of inhibition.

The combination of an aromatic ring with a halogen substituent, a hydrogen-bonding amide linker, and an electrophilic cyano group constitutes the fundamental pharmacophore of this chemical series.

Impact of Substituent Effects on Bioactivity Profiles

The biological activity of this compound derivatives is significantly modulated by the electronic and steric properties of various substituents.

On the Pyridine Ring: The addition of further substituents to the pyridine ring can profoundly impact activity. As noted previously, the synthesis of 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide, which contains a second chlorine atom at the 3-position of the pyridine ring, resulted in a highly potent antibacterial agent. researchgate.net This suggests that increasing the electron-withdrawing nature and steric bulk on the pyridine moiety can be beneficial for certain biological activities.

On the Acrylamide Moiety: In the series of TAK1 inhibitors, various aldehydes were used to create a range of (E)-2-cyano-3-(substituted)acrylamide derivatives. nih.gov The substituent on the acrylamide portion had a major effect on potency. The derivative with a 6-methylpyridin-2-yl group was highly active (IC50 = 27 nM), indicating that a substituted pyridine ring at this position is well-tolerated and likely fits into a specific binding pocket. nih.govresearchgate.net In contrast, other derivatives with different aromatic or heterocyclic rings at this position showed varied levels of activity, underscoring the sensitivity of the target enzyme to the substituent's size, shape, and electronic properties. nih.gov

These findings illustrate that bioactivity is not governed by a single feature but by the interplay of steric and electronic effects across the entire molecule.

Stereochemical Considerations and Their Influence on Biological Response

Stereochemistry plays a pivotal role in the biological activity of many pharmaceuticals, as biomolecules like enzymes and receptors are chiral. For derivatives of this compound, the introduction of chiral centers makes the spatial arrangement of atoms a critical factor for biological response.

This is explicitly demonstrated in the development of TAK1 inhibitors, where derivatives were synthesized with a specific stereochemistry. For example, the potent compound (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(6-methylpyridin-2-yl)acrylamide incorporates an (R)-configured pyrrolidine (B122466) ring. nih.gov The synthesis was designed to produce this specific enantiomer, implying that the (S)-enantiomer would likely have a different, presumably lower, activity due to a suboptimal fit in the enzyme's binding site.

Similarly, other complex derivatives of this family, such as certain oxalamide compounds used as standards or intermediates in drug synthesis, are prepared as specific stereoisomers, for instance, N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide. pharmaffiliates.com The designation (1S,2R,4S) highlights the precise three-dimensional structure required, where any deviation would alter the molecule's interaction with its biological partner. The deliberate synthesis of single stereoisomers in these advanced derivatives confirms that stereochemical configuration is a crucial determinant of biological function.

Design Strategies for Enhanced Specificity and Efficacy based on SAR

The insights gained from Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new chemical entities with improved therapeutic profiles. For the this compound scaffold, SAR data has guided several key design strategies.

One of the most sophisticated strategies involves the concept of reversible covalent inhibition . While highly potent, some irreversible inhibitors can suffer from a lack of specificity, reacting with unintended proteins that have accessible cysteine residues, which can lead to adverse effects. nih.gov The SAR of TAK1 inhibitors led to a design strategy focused on incorporating a 2-cyanoacrylamide moiety. nih.govresearchgate.net This group acts as a "warhead" that can form a covalent bond with a cysteine residue in the TAK1 active site. However, unlike more reactive warheads, the 2-cyanoacrylamide is designed to form a bond that is reversible. nih.gov This strategy aims to combine the high potency of covalent inhibition with the improved safety profile of a reversible interaction, thereby enhancing specificity.

Another key strategy is scaffold hopping and decoration . Starting with the basic this compound structure, researchers have attached various heterocyclic systems to generate hybrid molecules with novel activities. researchgate.net The discovery that a dichlorinated pyrazole derivative possessed potent antibacterial activity provides a clear roadmap for future design: new analogs could be created by further modifying the pyrazole ring or by replacing the chlorine atoms with other halogens or bioisosteric groups to fine-tune the activity and properties of the compounds.

By combining knowledge of the key pharmacophoric features, the effects of substituents, and stereochemical requirements, chemists can design new derivatives of this compound with a higher probability of success, targeting enhanced efficacy and greater specificity for their intended biological target.

Biological Activity and Pharmacological Potential of N 5 Chloropyridin 2 Yl 2 Cyanoacetamide Derivatives

Antioxidant Activity of N-(5-chloropyridin-2-yl)-2-cyanoacetamide Derivatives

The ability of a compound to counteract oxidative stress is a critical factor in its potential therapeutic value. Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous disease pathologies. Derivatives of this compound have been subjected to in vitro assays to determine their capacity to scavenge these harmful free radicals.

In Vitro Antioxidant Assays (e.g., DPPH, ABTS)

Standardized in vitro assays are fundamental in screening compounds for antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most common methods employed for this purpose. researchgate.net These assays rely on the principle that an antioxidant compound will donate a hydrogen atom or an electron to the stable radical (DPPH• or ABTS•+), thus neutralizing it and causing a measurable change in color, which can be quantified spectrophotometrically. researchgate.net

A study involving a series of heterocyclic hybrids derived from 5‐chloro‐2‐(cyanoacetamido)pyridines utilized the ABTS radical cation decolorization assay to evaluate their antioxidant activities. researchgate.net The results highlighted several derivatives with notable radical scavenging capabilities when compared to the standard antioxidant, L-Ascorbic acid. researchgate.net

One of the most potent compounds identified was 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide, which demonstrated a significant antioxidant activity with a percent inhibition of 87.8%, a value comparable to that of L-Ascorbic acid (88.4%). researchgate.net Other derivatives also displayed considerable activity. researchgate.net The findings for key derivatives are summarized in the table below.

Table 1: Antioxidant Activity of this compound Derivatives using ABTS Assay

| Compound | Percent Inhibition (%) |

|---|---|

| 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide | 87.8 |

| N-(3,5-dichloropyridin-2-yl)-3-mercapto-acrylamide | 75.5 |

| N-(3,5-dichloro-pyridin-2-yl)-2-(4-oxo-thiazolidin-2-ylidene)acetamide | 72.9 |

| 2-cyano-N-(3,5-di-chloropyridin-2-yl)-3-((2-oxopropyl)-thio)-acrylamide | 71.7 |

| L-Ascorbic acid (Standard) | 88.4 |

Data sourced from a study on heterocyclic hybrids derived from 5-chloro-2-(cyanoacetamido)pyridines. researchgate.net

Mechanistic Insights into Antioxidant Action

The antioxidant mechanism of these derivatives is believed to be rooted in their chemical structure. The ability to donate a hydrogen atom is a key feature of many radical scavenging antioxidants. The heterocyclic derivatives synthesized from this compound, such as those incorporating pyrazole (B372694) and thiazole (B1198619) moieties, possess various nitrogen and hydrogen atoms within their structures. researchgate.net

Specifically, the presence of amide (–CONH–) and amino (–NH2) groups, as well as protons on the heterocyclic rings, likely facilitates the donation of a hydrogen atom to stabilize free radicals. This process, known as hydrogen atom transfer (HAT), is a primary mechanism for radical scavenging. The delocalization of the resulting radical over the aromatic and heterocyclic systems would contribute to its stability, making the parent molecule an effective antioxidant. The potent activity of the pyrazole derivative, in particular, suggests that the specific arrangement of atoms in this hybrid structure is highly conducive to this antioxidant action. researchgate.net

Antimicrobial Properties (Antibacterial and Antifungal)

The rise of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. Derivatives of this compound have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The acetamide (B32628) moiety itself is a component of several widely used antimicrobial drugs. nih.gov

Evaluation against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

Gram-positive bacteria, such as Staphylococcus aureus, are a common cause of infections. The antibacterial efficacy of the synthesized heterocyclic hybrids was tested against S. aureus.

The results were compelling, with several compounds showing significant antibacterial activity. The pyrazole derivative, 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide, was found to be the most potent, exhibiting a 100% inhibition relative to the standard drug, ampicillin (B1664943). researchgate.net This indicates that the compound is as effective as ampicillin under the tested conditions. Another thiophene (B33073) derivative also showed high activity. researchgate.net

Evaluation against Gram-Negative Bacterial Strains (e.g., Escherichia coli)

Gram-negative bacteria like Escherichia coli possess an outer membrane that can make them more resistant to antimicrobial agents. The same series of compounds was tested against E. coli to assess their broad-spectrum potential.

Once again, 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide demonstrated superior activity, with a relative activity index of 92.3% compared to ampicillin. researchgate.net The strong performance of this compound against both Gram-positive and Gram-negative bacteria highlights it as a promising candidate for further development. researchgate.net

Table 2: Antibacterial Activity of Key this compound Derivatives

| Compound | Relative Activity Index vs. S. aureus (%) | Relative Activity Index vs. E. coli (%) |

|---|---|---|

| 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide | 100 | 92.3 |

| 5-Amino-N-(5-chloropyridin-2-yl)-4-cyano-3-(phenylamino)thiophene-2-carboxamide | 91.7 | 73.1 |

| Ampicillin (Standard) | 100 | 100 |

Data represents the relative activity index compared to Ampicillin. Sourced from a study on heterocyclic hybrids derived from 5-chloro-2-(cyanoacetamido)pyridines. researchgate.net

Antifungal Activity Assessment

While the primary study on these specific heterocyclic hybrids focused on antibacterial activity, the broader class of molecules containing pyrazole, thiazole, and chloroacetamide moieties have been investigated for antifungal properties. researchgate.netnih.govnih.gov For instance, various pyrazole carboxamide derivatives have shown activity against Candida species and other fungi. nih.govnih.gov Similarly, other chloroacetamide derivatives have been evaluated against fungal pathogens like Candida tropicalis, Candida parapsilosis, and Aspergillus niger, showing minimum inhibitory concentrations (MIC) ranging from 16 to 256 μg/ml. nih.govnih.gov

The significant antibacterial activity of the pyrazole and thiazole derivatives of this compound suggests that these compounds could potentially exhibit antifungal properties as well. However, specific antifungal screening data for the exact derivatives highlighted for their antioxidant and antibacterial effects is not extensively available in the reviewed literature, indicating a potential area for future research.

Insecticidal and Larvicidal Activities

Derivatives of this compound, particularly those related to chlorantraniliprole (B1668704), have demonstrated significant insecticidal and larvicidal properties. These compounds are recognized for their efficacy against a range of agricultural pests.

Assessment of Insecticidal Efficacy against Specific Pests

The insecticidal activity of this compound derivatives is prominent, especially in compounds structurally analogous to chlorantraniliprole. mdpi.com These derivatives function as ryanodine (B192298) receptor modulators, disrupting calcium homeostasis in insects and leading to muscle paralysis and death. nih.govnih.govresearchgate.net

Research has shown that modifications to the chlorantraniliprole structure, such as the introduction of an indane moiety, can yield compounds with potent insecticidal activity against pests like Mythimna separata (oriental armyworm). mdpi.com For instance, certain derivatives have exhibited insecticidal rates comparable to or even exceeding that of chlorantraniliprole at specific concentrations. mdpi.com The insecticidal efficacy is often dependent on the specific structural modifications and the target pest species. mdpi.comacs.org For example, some derivatives have shown significantly higher activity against Plutella xylostella (diamondback moth) than chlorantraniliprole. acs.org

The following table summarizes the insecticidal activity of selected chlorantraniliprole derivatives against various pests.

| Compound/Derivative | Target Pest | Activity | Reference |

| Chlorantraniliprole Analogs | Mythimna separata | Good to excellent insecticidal activity. mdpi.com | mdpi.com |

| Plutella xylostella | Some derivatives are more active than chlorantraniliprole. acs.org | acs.org | |

| Spodoptera frugiperda | Good potency, but lower than chlorantraniliprole. acs.org | acs.org | |

| Diacylhydrazine Derivatives | Helicoverpa armigera | Moderate to good insecticidal activity. | nih.gov |

| Plutella xylostella | Favorable larvicidal activity. | nih.gov |

Larvicidal Activity Studies of Chlorantraniliprole Derivatives

The larvicidal activity of chlorantraniliprole derivatives has been a key area of investigation. Studies have demonstrated that many of these compounds exhibit significant larvicidal effects against various insect species. For example, a series of novel chlorantraniliprole analogues showed 100% larvicidal activity against the oriental armyworm at concentrations of 100 and 200 mg/L, which is comparable to the activity of chlorantraniliprole itself. nih.gov

Notably, some derivatives have displayed even higher larvicidal potency than existing insecticides like indoxacarb (B177179) under certain conditions. nih.gov The structure-activity relationship (SAR) studies indicate that the specific chemical groups attached to the main scaffold play a crucial role in determining the larvicidal efficacy. mdpi.comnih.gov The larvicidal action of these compounds is attributed to their ability to activate insect ryanodine receptors, leading to uncontrolled calcium release and subsequent muscle dysfunction. nih.govresearchgate.net

Below is a table detailing the larvicidal activity of some chlorantraniliprole derivatives against the oriental armyworm.

| Compound | Concentration (mg/L) | Larvicidal Activity (%) | Reference |

| 2u | 5 | 100 | nih.gov |

| 2x | 5 | 100 | nih.gov |

| 2y | 5 | 40 | nih.gov |

| Indoxacarb | 5 | 40 | nih.gov |

| Chlorantraniliprole | <50 | Higher than most tested derivatives | nih.gov |

| Avermectins | <50 | Higher than most tested derivatives | nih.gov |

Anticancer and Antiproliferative Activities

Recent research has explored the potential of this compound derivatives as anticancer agents, revealing promising activity against various human cancer cell lines.

Cytotoxicity Screening against Human Cancer Cell Lines (e.g., MCF7, HEPG2)

Derivatives of cyanoacetamide have been a focus of anticancer research, with studies demonstrating their cytotoxic effects against a panel of human cancer cell lines. For instance, novel N-hetaryl-2-cyanoacetamide derivatives incorporating a tetrahydrobenzo[b]thiophene moiety have been synthesized and evaluated for their anticancer potential. nih.gov These compounds exhibited varying degrees of cytotoxicity against breast cancer (MCF-7), liver cancer (HEPG2), colon cancer, prostate cancer, and cervical cancer cell lines. nih.gov

Specifically, certain chalcone-thienopyrimidine derivatives have shown moderate to robust cytotoxicity against both HepG2 and MCF-7 cancer cells, with some compounds exhibiting more potent anticancer activities than the standard drug 5-fluorouracil. nih.gov Similarly, other synthesized heterocyclic compounds containing the cyanoacetamide moiety have demonstrated in vitro anticancer activity against HepG2 and MCF-7 cell lines. researchgate.net The cytotoxic effect of these compounds is often dose-dependent. researchgate.net

The following table presents the cytotoxic activity of selected cyanoacetamide derivatives against MCF-7 and HepG2 cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Chalcone-thienopyrimidine 3b | MCF-7 | More potent than 5-FU | nih.gov |

| HepG2 | More potent than 5-FU | nih.gov | |

| Chalcone-thienopyrimidine 3g | MCF-7 | More potent than 5-FU | nih.gov |

| HepG2 | More potent than 5-FU | nih.gov | |

| Benzimidazole derivative se-182 | HepG2 | 15.58 | jksus.org |

| MCF-7 | - | jksus.org | |

| Nicotinamide derivative 6b | MCF-7 | 15.57 ± 2.93 µg/mL | researchgate.net |

| HepG2 | 43.72 ± 1.90 µg/mL | researchgate.net |

Induction of Apoptosis Mechanisms

The anticancer activity of this compound derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This process is a key mechanism for eliminating malignant cells. nih.gov

Studies have shown that certain cyanoacetamide derivatives can trigger apoptosis through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins. nih.govnih.gov For example, treatment with specific chalcone-thienopyrimidine derivatives led to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, as well as caspases-3 and -9. nih.gov Similarly, other N-hetaryl-2-cyanoacetamide derivatives have been found to induce apoptosis by upregulating caspases-3 and -9. nih.gov The activation of these caspases is a critical step in the execution phase of apoptosis. nih.gov Furthermore, some derivatives have been observed to down-regulate the expression of proteins involved in cell proliferation, such as c-Myc and cyclin D1, further contributing to their anticancer effects. science.gov

Kinase Inhibition Studies (e.g., EGFR, CDK2)

The pharmacological potential of this compound derivatives extends to the inhibition of key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

EGFR Inhibition: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, and its overactivity is implicated in various cancers. mdpi.commdpi.com Some acetamide derivatives have been designed as irreversible inhibitors of EGFR. nih.govfrontiersin.org These compounds can form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to long-lasting inhibition of its kinase activity. nih.govnih.gov This mechanism has been shown to be effective against both wild-type and mutant forms of EGFR, including those resistant to first-generation inhibitors. nih.gov

CDK2 Inhibition: CDKs are essential for the regulation of the cell division cycle, and their deregulation is a common feature of cancer cells. nih.gov CDK2, in particular, is a target for cancer therapy. nih.gov Purine analogues and other small molecules have been developed as inhibitors of CDK2. nih.gov These inhibitors typically act by competing with ATP for binding to the kinase, thereby blocking its activity and arresting the cell cycle. nih.gov Some pyrimidine (B1678525) derivatives have shown selectivity for inhibiting CDK6 and CDK9 over CDK2, highlighting the potential for developing specific kinase inhibitors based on this chemical scaffold. nih.gov Allosteric inhibitors that bind to a site distinct from the ATP-binding pocket are also being explored as a means to achieve greater selectivity for CDK2. nih.gov

Antithrombotic Potential and Coagulation Factor Inhibition

The prevention and treatment of thromboembolic disorders remain a critical challenge in medicine. Derivatives of this compound have shown considerable promise as antithrombotic agents, primarily through their ability to inhibit key enzymes in the coagulation cascade.

Factor Xa Inhibitor Activity

A significant area of investigation has been the development of this compound derivatives as inhibitors of Factor Xa (FXa), a crucial enzyme in the blood coagulation cascade. Inhibition of FXa is a key therapeutic strategy for the prevention and treatment of thrombosis.

Systematic structure-activity relationship (SAR) studies have been conducted to optimize the in vitro FXa inhibitory activity of this class of compounds. These studies have led to the discovery of highly potent, selective, and orally bioavailable direct FXa inhibitors. capes.gov.br One of the most notable examples is Betrixaban, chemically known as N-(5-chloropyridin-2-yl)-2-((4-(N,N-dimethylcarbamimidoyl)benzoyl)amino)-5-methoxybenzamide. capes.gov.br This compound has been identified as a clinical candidate for the prophylaxis of venous thromboembolism (VTE). tdcommons.org

The core structure of this compound has been a foundational element in the design of other potent FXa inhibitors as well. For instance, Edoxaban, another direct FXa inhibitor, incorporates a related N-(5-chloropyridin-2-yl) moiety. bldpharm.combio-equip.cn The development of these compounds underscores the importance of the N-(5-chloropyridin-2-yl)acetamide scaffold in achieving high-affinity binding to the FXa active site. nih.gov The interaction of the chloropyridine group within the S1 subsite of FXa is a key determinant of the inhibitory potency. nih.gov

| Compound | Chemical Name | Therapeutic Target |

| Betrixaban | N-(5-chloropyridin-2-yl)-2-((4-(N,N-dimethylcarbamimidoyl)benzoyl)amino)-5-methoxybenzamide | Factor Xa |

| Edoxaban | N'-(5-Chloropyridin-2-yl)-N-[(1R,2R,4R)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H- bldpharm.comresearchgate.netthiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | Factor Xa |

In Vivo Antithrombotic Evaluation in Animal Models

The antithrombotic efficacy of this compound derivatives has been validated in various animal models of thrombosis. These in vivo studies are crucial for assessing the therapeutic potential of these compounds and bridging the gap between in vitro activity and clinical application.

In models of both arterial and deep vein thrombosis, derivatives have demonstrated significant antithrombotic activity. researchgate.net For example, certain compounds have shown a pronounced ability to reduce thrombus formation in these models, even when their in vitro antiplatelet activity was only slight. researchgate.net This suggests that the in vivo antithrombotic effects may be mediated by mechanisms beyond direct platelet inhibition.

Animal models, such as those inducing thrombosis through electrical means or the injection of thrombogenic agents like ADP or a collagen-epinephrine mixture, have been instrumental in evaluating the in vivo efficacy of these compounds. nih.govmdpi.com The results from these studies have consistently shown that derivatives of this compound can effectively inhibit thrombus formation and reduce mortality in animal models of thrombosis. nih.gov

Other Reported Biological Activities of Pyridine-Cyanoacetamide Derivatives

Beyond their well-established role as antithrombotic agents, pyridine-cyanoacetamide derivatives have been explored for their activity against other biological targets, revealing a broader pharmacological profile.

G-protein Coupled Receptor (GPCR) Modulation (e.g., mGlu5, P2Y12)

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that play a crucial role in numerous physiological processes and are important drug targets. Certain pyridine-cyanoacetamide derivatives have been identified as modulators of specific GPCRs.

One such target is the P2Y12 receptor, a key player in platelet activation and aggregation. Molecular docking studies have suggested that compounds containing a pyridine-cyanoacetamide scaffold can potentially act as inhibitors of the P2Y12 receptor. mdpi.comnih.gov This provides an additional mechanism, alongside Factor Xa inhibition, by which these derivatives may exert their antithrombotic effects.

Anticonvulsant Properties

Research has also uncovered the potential of pyridine-cyanoacetamide derivatives as anticonvulsant agents. Epilepsy, a neurological disorder characterized by recurrent seizures, represents a significant area of unmet medical need.

Applications of N 5 Chloropyridin 2 Yl 2 Cyanoacetamide in Agrochemical and Pharmaceutical Research

Role as an Intermediate in Agrochemical Development

Cyanoacetamide derivatives are recognized as crucial precursors in the development of a wide range of pharmacologically active compounds and agrochemicals. arkat-usa.org Their utility as versatile intermediates is well-established for the synthesis of diverse nitrogen-containing heterocycles. arkat-usa.org The pyridine (B92270) ring, a key feature of N-(5-chloropyridin-2-yl)-2-cyanoacetamide, is a common scaffold in numerous biologically active molecules. researchgate.net

Contribution to Insecticide and Pesticide Synthesis

The 5-chloropyridin-2-yl group present in this compound is a structural component found in a number of modern insecticides. For instance, the synthesis of novel anthranilic diamide (B1670390) insecticides, a class of potent pest control agents, often involves intermediates containing a substituted chloropyridin-yl moiety. mdpi.commdpi.com Specifically, the key intermediate 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is used in the creation of these complex insecticidal molecules. mdpi.comgoogle.com This highlights the importance of the chloropyridine scaffold, which is a core part of this compound, in the generation of new and effective pesticides. google.com

While direct documentation of this compound in the synthesis of commercialized insecticides is not extensively detailed in public literature, its structural components are integral to classes of active compounds. Cyanoacetamide derivatives are known precursors for various agrochemicals, and the chloropyridine ring is a key feature in several potent insecticides. arkat-usa.org

Application in Herbicide Discovery Programs

The broader class of N-aryl 2-chloroacetamides has been identified for its herbicidal properties. researchgate.net The chemical reactivity of these compounds, particularly the ease with which the chlorine atom can be replaced by various nucleophiles, allows for the synthesis of a wide array of derivatives. researchgate.net While the direct application of this compound in major commercial herbicides is not prominently documented, the known activity of related chloroacetamide and pyridine-containing compounds suggests its potential as a scaffold in herbicide discovery programs. researchgate.netsemanticscholar.org Research into trifluoromethylpyridine derivatives, for example, has led to the development of numerous agrochemicals, demonstrating the value of the pyridine ring in this field. semanticscholar.org

Use in Pharmaceutical Intermediate Synthesis

The versatility of this compound extends significantly into the pharmaceutical industry, where it functions as a critical starting material and intermediate for therapeutically important molecules.

Precursor for Therapeutically Relevant Compounds (e.g., Factor Xa Inhibitors)